2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
Overview
Description
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a complex organic compound characterized by the presence of a benzodioxole ring, a dichlorophenyl group, a piperazine moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thiazole Ring: This step often involves the reaction of a thioamide with an α-haloketone.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the benzodioxole-thiazole intermediate with the dichlorophenyl-piperazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound’s unique structure makes it a candidate for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE involves its interaction with specific molecular targets. For instance:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-2-CYANO-N-ETHYLACRYLAMIDE
- 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE
Uniqueness
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxole and thiazole rings, along with the dichlorophenyl-piperazine moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2S/c22-17-3-2-16(10-18(17)23)26-7-5-25(6-8-26)11-15-12-29-21(24-15)14-1-4-19-20(9-14)28-13-27-19/h1-4,9-10,12H,5-8,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBAAVHSAJKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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